Cefoselis sulfate

Overview

Description

Cefoselis sulfate is a fourth-generation cephalosporin antibiotic. It is widely used in Japan and China for the treatment of various gram-positive and gram-negative infections. This compound is particularly effective against respiratory and urinary tract infections .

Mechanism of Action

Target of Action

Cefoselis sulfate is a fourth-generation cephalosporin antibiotic . It has a potent antibacterial activity against a variety of Gram-positive bacteria such as Staphylococcus, Pneumococcus, and Streptococcus, as well as Gram-negative bacteria including Pseudomonas, Escherichia coli, Klebsiella, Enterobacter, Serratia, Proteus, Morganella, and Providencia .

Mode of Action

As a β-lactam antibiotic, this compound works by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. PBPs are enzymes that help to maintain the structural integrity of the cell wall. By binding to these proteins, this compound prevents the final step of cell wall synthesis, leading to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By inhibiting this pathway, this compound disrupts the structural integrity of the bacterial cell, leading to cell lysis and death .

Pharmacokinetics

This compound exhibits dose-dependent appearance in brain extracellular fluid in proportion to its blood level . The elimination constant from brain extracellular fluid is slightly lower than that from blood . In renal dysfunction rats, the elimination half-lives of this compound from both blood and brain were extensively prolonged . The main pharmacokinetic parameters of this compound in mice blood and brain were: t1/2 0.202, 0.261 h; Ke 3.424, 2.651; Cmax 1984.654, 18.728 μg·mL-1; AUC0-t 998.075, 10.119 μg·h·mL-1; and MRT0-t 0.904, 1.945 h .

Result of Action

The primary result of this compound’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis. This leads to the death of the bacteria, effectively treating the infection . It should be noted that this compound can occasionally induce seizures and convulsion in elder and renal failure patients .

Action Environment

The stability of this compound in aqueous solutions was examined at 353 K in hydrochloric acid (pH 0.44–1.39), phosphate buffer (pH 1.89–3.10 and 6.16–7.60), acetate buffer (pH 4.01–5.65) and borate buffer (pH 8.01–9.67) . This suggests that the stability, and therefore the efficacy, of this compound can be influenced by environmental factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Cefoselis sulfate plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls . By binding to these proteins, this compound disrupts the cell wall synthesis process, leading to bacterial cell lysis and death. The compound exhibits strong activity against a wide range of bacteria, including Staphylococcus, Pseudomonas, Escherichia coli, and Klebsiella .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis, which is critical for bacterial survival . This inhibition leads to cell lysis and death in susceptible bacteria. Additionally, this compound has been shown to penetrate the blood-brain barrier, which can lead to central nervous system effects such as seizures in certain patients . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its antibacterial activity and the disruption of bacterial cell wall synthesis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to penicillin-binding proteins (PBPs) on the bacterial cell membrane . This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan chains, which are crucial for maintaining cell wall integrity . As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death. This compound’s ability to inhibit PBPs makes it effective against a broad spectrum of bacteria, including those resistant to other antibiotics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, but its antibacterial activity can decrease with prolonged exposure to light and heat . In in vivo studies, this compound has demonstrated efficacy in treating infections, but its long-term impact on cellular function and potential degradation products need to be studied further .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without significant adverse effects . At higher doses, the compound can cause toxic effects, including central nervous system toxicity and seizures . The threshold for these adverse effects varies depending on the animal model and the specific dosage used . It is essential to determine the optimal dosage to maximize efficacy while minimizing toxicity in clinical settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to its antibacterial activity. The compound is metabolized primarily in the liver, where it undergoes hydrolysis and other enzymatic reactions . The metabolites are then excreted through the kidneys. This compound’s interaction with metabolic enzymes and cofactors can influence its efficacy and potential side effects . Understanding these metabolic pathways is crucial for optimizing dosage regimens and minimizing adverse effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can penetrate the blood-brain barrier, allowing it to reach the central nervous system . It is also distributed to other tissues, including the liver and kidneys, where it undergoes metabolism and excretion . Transporters and binding proteins play a role in the compound’s localization and accumulation within different tissues . Understanding these transport mechanisms is essential for predicting the compound’s distribution and potential effects in different organs.

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial effects . The compound targets penicillin-binding proteins on the bacterial cell membrane, disrupting cell wall synthesis and leading to cell lysis . In eukaryotic cells, this compound can localize to the central nervous system due to its ability to penetrate the blood-brain barrier . The compound’s subcellular localization is critical for understanding its mechanism of action and potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cefoselis sulfate involves several steps, including the formation of key intermediates. One of the methods involves the preparation of 7beta-butyloxyacylamino-3-[3-formylamino-2-(formyloxyethyl)-1-pyrazolonium] intermediates . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical synthesis techniques. The process includes the use of high-performance liquid chromatography (HPLC) for purification and validation . The stability of this compound in various conditions is also a critical factor in its production .

Chemical Reactions Analysis

Types of Reactions

Cefoselis sulfate undergoes several types of chemical reactions, including:

Hydrolysis: This reaction occurs in aqueous solutions and is influenced by pH levels.

Oxidation: The compound can be oxidized under specific conditions.

Substitution: Various substitution reactions can occur, depending on the reagents used.

Common Reagents and Conditions

Hydrochloric Acid and Sodium Hydroxide: Used in acid-base hydrolysis reactions.

Phosphate and Acetate Buffers: Employed to maintain specific pH levels during reactions.

Major Products Formed

The major products formed from these reactions include various degradation products, which are identified and quantified using techniques like HPLC .

Scientific Research Applications

Cefoselis sulfate has a broad range of scientific research applications:

Comparison with Similar Compounds

Cefoselis sulfate is compared with other fourth-generation cephalosporins, such as cefepime and cefpirome. While all these compounds share a similar mechanism of action, this compound is unique due to its enhanced stability and broad-spectrum activity against both gram-positive and gram-negative bacteria . Other similar compounds include:

- Cefepime

- Cefpirome

- Cefotaxime

- Ceftriaxone

These compounds are also used to treat various bacterial infections but may differ in their spectrum of activity and resistance to β-lactamases .

Properties

CAS No. |

122841-12-7 |

|---|---|

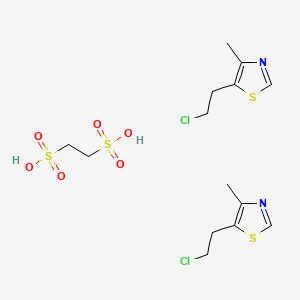

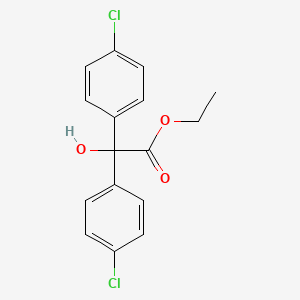

Molecular Formula |

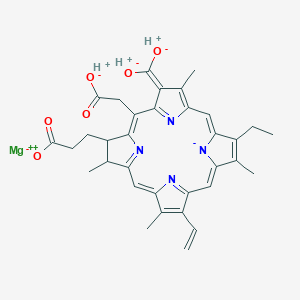

C19H24N8O10S3 |

Molecular Weight |

620.6 g/mol |

IUPAC Name |

(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid |

InChI |

InChI=1S/C19H22N8O6S2.H2O4S/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;1-5(2,3)4/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32);(H2,1,2,3,4)/b24-12+;/t13-,17-;/m1./s1 |

InChI Key |

PFMOESPYOJZCSI-WRBVYQNNSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.OS(=O)(=O)O |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-].OS(=O)(=O)O |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-].OS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Winsef; (6R(6alpha7beta(Z)))7(((2Amino4thiazolyl)(methoxyimino)acetyl)amino)3((23dihydro2(2hydroxyethyl)3imino1Hpyrazol1yl)methyl)8oxo5Thia1azabicyclo(4.2.0)oct2ene2carboxylic acid sulfate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of cefoselis sulfate?

A1: Like other cephalosporins, this compound exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. This disruption weakens the bacterial cell wall, leading to cell lysis and death. []

Q2: What types of bacterial infections is this compound effective against?

A2: this compound demonstrates efficacy against a broad spectrum of bacteria, including Gram-positive and Gram-negative strains. Research indicates its effectiveness in treating acute bacterial infections such as respiratory and urinary tract infections. [, ]

Q3: Are there any studies on the in vivo efficacy of this compound?

A3: Yes, research has investigated the pharmacokinetic profile of this compound in mice brains, suggesting its potential for treating intracranial infections. [] Additionally, a randomized controlled multicenter clinical trial demonstrated the efficacy and safety of this compound in treating acute bacterial infections, particularly respiratory and urinary tract infections, compared to ceftazidime. []

Q4: Has this compound been compared to other antibiotics for treating community-acquired pneumonia (CAP)?

A4: A clinical trial compared this compound to ceftazidime for treating moderate to severe CAP. The results indicated that this compound might be more effective and safer than ceftazidime for this indication. []

Q5: What is the molecular formula and weight of this compound?

A5: While the provided research excerpts don't explicitly state the molecular formula and weight of this compound, these details can be readily found in publicly available chemical databases and resources.

Q6: How is this compound typically characterized using spectroscopic techniques?

A6: Several analytical techniques are employed to characterize this compound. Studies have used ultraviolet (UV) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and Raman spectroscopy to confirm the chemical structure and assess the stability of this compound under various conditions. []

Q7: How stable is this compound in aqueous solutions?

A7: Research has extensively investigated the stability of this compound in aqueous solutions. Studies examined the influence of pH on its stability, observing that degradation follows pseudo-first-order kinetics. [, ] Further research explored the stability of this compound in specific solutions like xylitol injection and dextran 40 glucose injection, demonstrating its stability for a certain period under specific conditions. [, ]

Q8: Can radiation be used to sterilize this compound without compromising its activity?

A8: A study investigated the radiostability of this compound in its solid state. The research found that a radiation dose of 25 kGy, typically used for sterilization, did not alter the chemical structure but did influence the antibacterial activity against some Gram-negative bacteria. []

Q9: What are some challenges in formulating this compound, and how are they addressed?

A9: While the provided abstracts don't directly address formulation challenges, one can infer from the compatibility studies that maintaining stability in various solutions is crucial. Research explored the compatibility of this compound with other drugs and solutions commonly used in clinical settings, including tinidazole injection, ambroxol hydrochloride injection, metronidazole injection, and omeprazole sodium. [, , , ]

Q10: What is the pharmacokinetic profile of this compound?

A10: Pharmacokinetic studies in healthy volunteers examined the drug's behavior after intravenous administration. Research established a sensitive and accurate HPLC method for determining this compound concentration in human serum, facilitating pharmacokinetic investigations. [, ] Additionally, a study in rabbits characterized the pharmacokinetics of this compound, observing dose-linear pharmacokinetics and first-order elimination. []

Q11: How is this compound metabolized and eliminated from the body?

A11: Although the provided research excerpts don't detail the metabolic pathways, studies measured the cumulative urinary excretion of this compound in rabbits. [] Further research is needed to elucidate the specific metabolic pathways involved.

Q12: What analytical methods are commonly used to quantify this compound?

A12: High-performance liquid chromatography (HPLC) is the predominant analytical technique employed for quantifying this compound in various matrices, including human serum, pharmaceutical formulations, and compatibility studies. [, , , , ] Different HPLC methods have been developed and validated for their intended purpose, ensuring accuracy, precision, and specificity. []

Q13: Are there any methods to detect impurities in this compound?

A13: Research explored a rapid detection method for condensation impurities in this compound using polystyrene-based gel chromatography. This method utilizes a specific type of column and mobile phase for effective separation and analysis. [] Another study focused on determining trifluoroacetic acid residue in this compound using ion chromatography. []

Q14: What are the common synthetic routes for producing this compound?

A14: The synthesis of this compound has been extensively researched. Studies explored different synthetic approaches, starting with 7-aminocephalosporanic acid (7-ACA) as a common starting material. [] One study focused on optimizing the synthesis of 5-amino-1-hydroxyethylpyrazole, a key intermediate in this compound production, highlighting the importance of efficient and cost-effective synthetic strategies. [, , ]

Q15: Has there been research on modifying the this compound structure to improve its properties?

A15: While the provided research excerpts don't specifically address structural modifications for improved properties, one study focused on preparing the delta3 isomer of cefoselis. [] This suggests ongoing research to explore potential advantages of specific isomers or structural variations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.